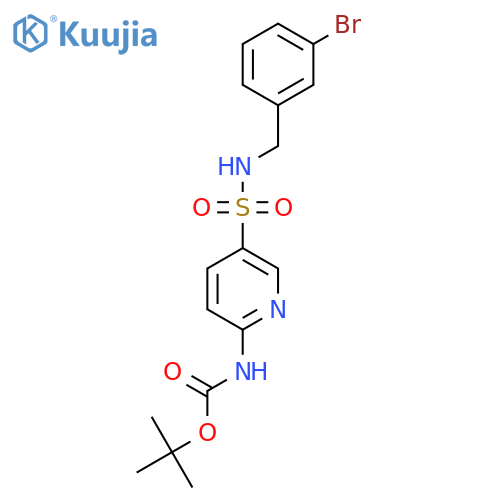Cas no 2680889-57-8 (tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate)

2680889-57-8 structure
商品名:tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680889-57-8
- tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
- EN300-28304325
- tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate
-
- インチ: 1S/C17H20BrN3O4S/c1-17(2,3)25-16(22)21-15-8-7-14(11-19-15)26(23,24)20-10-12-5-4-6-13(18)9-12/h4-9,11,20H,10H2,1-3H3,(H,19,21,22)
- InChIKey: YNQKPBSIZRTSOF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CNS(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 441.03579g/mol
- どういたいしつりょう: 441.03579g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28304325-0.05g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
| Enamine | EN300-28304325-1g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 1g |
$1086.0 | 2023-09-07 | ||
| Enamine | EN300-28304325-10.0g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
| Enamine | EN300-28304325-0.1g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-28304325-0.5g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28304325-0.25g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-28304325-1.0g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-28304325-5.0g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
| Enamine | EN300-28304325-2.5g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-28304325-5g |
tert-butyl N-(5-{[(3-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |
2680889-57-8 | 5g |
$3147.0 | 2023-09-07 |
tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
2680889-57-8 (tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate) 関連製品
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 61549-49-3(9-Decenenitrile)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
